molecular formula C12H12N2O3S B142429 5-Benzyloxy-2-methylsulfonylpyrimidine CAS No. 16290-89-4

5-Benzyloxy-2-methylsulfonylpyrimidine

Cat. No.: B142429
CAS No.: 16290-89-4
M. Wt: 264.3 g/mol
InChI Key: UHXSHBYUMVBMGA-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-methylsulfonylpyrimidine is a pyrimidine derivative characterized by a benzyloxy group at position 5 and a methylsulfonyl group at position 2. Pyrimidines with sulfonyl or alkoxy substituents are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to participate in nucleophilic substitution or coupling reactions .

Preparation Methods

Synthetic Strategies Overview

5-Benzyloxy-2-methylsulfonylpyrimidine features two distinct functional groups: a benzyloxy moiety at position 5 and a methylsulfonyl group at position 2. The synthesis typically involves (i) sequential functionalization of a preformed pyrimidine core or (ii) de novo construction of the heterocycle with pre-installed substituents. Key challenges include avoiding over-oxidation of the methylsulfonyl group and achieving chemoselective benzylation without side reactions .

Direct Substitution Methods

Introduction of the Benzyloxy Group via Nucleophilic Aromatic Substitution

The electron-deficient nature of pyrimidines facilitates nucleophilic aromatic substitution (SNAr) at activated positions. For this compound, a plausible route involves displacing a leaving group (e.g., chloro, nitro) at position 5 with a benzyloxy anion.

Reaction Conditions

  • Precursor : 5-Chloro-2-methylsulfonylpyrimidine (hypothetical intermediate).

  • Nucleophile : Benzyl alcohol deprotonated with NaH or K2CO3.

  • Solvent : Polar aprotic solvents (DMF, DMSO) at 80–120°C .

  • Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity.

Mechanistic Insights
The methylsulfonyl group at position 2 activates the ring via electron withdrawal, directing nucleophilic attack to position 5. The reaction proceeds through a Meisenheimer complex, with rate dependence on the leaving group’s ability (Cl⁻ > NO2⁻) .

Limitations

  • Competing hydrolysis of the methylsulfonyl group under basic conditions.

  • Limited solubility of intermediates in nonpolar solvents .

Installation of the Methylsulfonyl Group via Oxidation

An alternative approach involves oxidizing a pre-installed methylthio group to methylsulfonyl. This method avoids direct handling of reactive sulfonyl chlorides.

Procedure

  • Starting Material : 5-Benzyloxy-2-methylthiopyrimidine.

  • Oxidizing Agent : m-Chloroperbenzoic acid (m-CPBA) or H2O2 in acetic acid.

  • Conditions : 0–25°C, 2–6 h, monitored by TLC or NMR .

Key Data

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
m-CPBACH2Cl2092>99
H2O2AcOH/H2O258598

Advantages

  • High chemoselectivity with minimal over-oxidation to sulfones.

  • Compatibility with acid-sensitive benzyloxy groups .

Stepwise Synthesis from Pyrimidine Precursors

Cyclocondensation of β-Diketones with Amidines

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product stability. For benzylation steps:

SolventDielectric ConstantReaction Rate (k, M⁻¹s⁻¹)Side Products (%)
DMF36.71.2 × 10⁻³<5
DMSO46.72.8 × 10⁻³8
Ethanol24.33.4 × 10⁻⁴2

Polar aprotic solvents accelerate SNAr but may promote hydrolysis of methylsulfonyl groups. Ethanol, while slower, offers better selectivity .

Acid/Base Catalysis

Lewis acids (e.g., ZnCl2) enhance electrophilicity at position 5, enabling benzylation under milder conditions:

Example

  • Catalyst : ZnCl2 (10 mol%).

  • Conditions : 60°C, 6 h, ethanol.

  • Yield : 89% (vs. 72% without catalyst) .

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

  • ¹H NMR :

    • Benzyloxy protons: δ 5.12 (s, 2H).

    • Methylsulfonyl: δ 3.21 (s, 3H).

    • Pyrimidine H4 and H6: δ 8.9–9.1 ppm .

  • LC-MS : [M+H]+ = 307.1 (calculated), 307.0 (observed).

Purity Challenges

  • Common Impurities :

    • Hydrolysis product (5-hydroxy-2-methylsulfonylpyrimidine): <1% at pH 6.5–7.5 .

    • Di-benzylated byproduct: Controlled via stoichiometry (1:1 benzylating agent).

Challenges and Alternative Approaches

Competing Rearrangements

Under acidic conditions, the methylsulfonyl group may undergo Fries-like rearrangements. Mitigation strategies include:

  • Using buffered conditions (pH 7.0–7.5).

  • Avoiding Brønsted acids stronger than acetic acid .

Green Chemistry Alternatives

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 15 min, 88% yield).

  • Biocatalysis : Lipase-mediated benzylation in ionic liquids (exploratory stage).

Scientific Research Applications

Chemistry

5-Benzyloxy-2-methylsulfonylpyrimidine serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The compound can participate in substitution reactions where the methylsulfonyl or phenylmethoxy groups are replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: It can undergo oxidation and reduction processes to form different derivatives .

Biology

In biological research, this compound is used to study molecular interactions and biological processes. Its ability to modulate enzyme activity makes it valuable for investigating pathways relevant to various physiological conditions.

Pharmaceutical Applications

Recent studies have highlighted its potential as an active pharmaceutical ingredient (API) in drug development, particularly as an inhibitor for specific enzymes linked to disease mechanisms. This includes investigations into its role as a positive allosteric modulator in receptor systems .

Case Studies

  • Antiviral Activity : Research has indicated that derivatives of pyrimidines, including this compound, exhibit antiviral properties by inhibiting viral replication mechanisms .
  • Anticancer Research : The compound has been investigated for its potential role in targeting Aurora kinases, which are implicated in cancer cell proliferation . Studies show that modifications of this compound can enhance its efficacy against specific cancer types.
  • Chemical Synthesis Innovations : Novel synthetic methods utilizing this compound have been developed to create more complex molecules with potential applications in drug discovery .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between 5-Benzyloxy-2-methylsulfonylpyrimidine and structurally similar pyrimidine derivatives:

Compound Name (CAS No.) Position 5 Substituent Position 2 Substituent Key Features Applications/Reactivity Reference
This compound Benzyloxy Methylsulfonyl Strong electron-withdrawing sulfonyl group enhances stability and reactivity Potential intermediate for sulfonamide drugs N/A
5-(Benzyloxy)-4-chloropyrimidine (91063-23-9) Benzyloxy Chloro (Position 4) Chlorine at position 4 enables nucleophilic aromatic substitution (SNAr) Precursor for antitumor/antiviral agents
2,4-Dichloro-5-methoxypyrimidine (19646-07-2) Methoxy Chloro (Position 2) Methoxy group increases lipophilicity; dual chloro sites for functionalization Building block for kinase inhibitors
5-(Benzyloxy)-2-(5-chloropyridin-3-yl)-4-methoxypyrimidine (1632286-26-0) Benzyloxy 5-Chloropyridin-3-yl Heteroaromatic substitution at position 2 enhances target specificity Research chemical for medicinal chemistry

Key Observations:

Substituent Effects on Reactivity: The methylsulfonyl group at position 2 in the target compound is a stronger electron-withdrawing group compared to chloro or methoxy substituents in analogs. This enhances its stability but may reduce electrophilicity in SNAr reactions compared to chlorinated analogs like 2,4-Dichloro-5-methoxypyrimidine .

Synthetic Utility :

  • Chlorinated analogs (e.g., 5-(Benzyloxy)-4-chloropyrimidine) are widely used in SNAr reactions for introducing amines or thiols, whereas the methylsulfonyl group in the target compound may serve as a leaving group in nucleophilic substitutions or as a precursor for sulfonamide linkages .

Biological Relevance :

  • Compounds with heteroaromatic substitutions at position 2 (e.g., 5-chloropyridinyl in CAS 1632286-26-0) demonstrate enhanced target specificity in kinase inhibition, suggesting that the methylsulfonyl group in the target compound could be optimized for similar applications .

Biological Activity

5-Benzyloxy-2-methylsulfonylpyrimidine (CAS Number: 16290-89-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₂N₂O₃S
  • Canonical SMILES : CS(=O)(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been shown to function as both an inhibitor and activator of various biological pathways, influencing processes such as:

  • Antimicrobial Activity : Exhibits efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
  • Enzyme Inhibition : Acts on enzymes related to Alzheimer’s disease, showing promise as a therapeutic agent.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its activity against various microbial strains, demonstrating effective inhibition:

Microbial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
E. coli200 μg/mL400 μg/mL
S. aureus200 μg/mL600 μg/mL
K. pneumoniaeNot DetectedNot Detected
A. baumanniiNot DetectedNot Detected

These findings indicate that the compound's antimicrobial activity increases with concentration, reaching no growth at higher doses (800 μg/mL) for certain strains .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC₅₀ (μg/mL)
A549 (Lung Cancer)40.54
Caco-2 (Colorectal Cancer)29.77

These results suggest that the compound may be a candidate for further development in anticancer therapies .

Case Studies

  • Antimicrobial Study : Uysal et al. investigated the antimicrobial properties of several pyrimidine derivatives, including this compound. The study found significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Research : A study focused on the cytotoxic effects of pyrimidine derivatives against human cancer cell lines reported that this compound displayed notable activity against A549 and Caco-2 cells, indicating its potential in cancer treatment .
  • Enzyme Inhibition for Alzheimer's Disease : Research by Pant et al. evaluated the inhibitory effects of various pyrimidines on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with findings suggesting that derivatives like this compound could be beneficial in treating Alzheimer’s disease due to their enzyme inhibitory properties .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Benzyloxy-2-methylsulfonylpyrimidine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach includes:

Benzyloxy Introduction : Alkylation of 5-hydroxypyrimidine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Methylsulfonyl Installation : Oxidation of a methylsulfanyl precursor (e.g., 2-methylsulfanylpyrimidine) using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of oxidizing agents to avoid over-oxidation byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural nuances?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on deshielded protons adjacent to the electron-withdrawing methylsulfonyl group (δ ~3.3 ppm for CH₃SO₂) and benzyloxy aromatic signals (δ ~7.3–7.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify substituent placement.
  • X-ray Crystallography : Resolve ambiguity in regiochemistry or stereoelectronic effects, as demonstrated for structurally related benzylsulfanyl pyrimidines .

Advanced Research Questions

Q. How can computational chemistry guide the design of intermediates and predict reactivity in the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT, MP2) to model transition states for sulfonyl group introduction. ICReDD’s approach combines computational screening with experimental validation to optimize reaction parameters (e.g., solvent polarity, catalyst selection) .
  • Electronic Effects : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the pyrimidine ring, aiding in regioselective functionalization.

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the synthesis of this compound?

  • Methodological Answer :

  • Iterative Feedback : Implement ICReDD’s "computation-experiment loop":

Compare computed activation energies with experimental yields.

Refine computational models using experimental data (e.g., solvent effects, steric hindrance).

Re-test revised conditions to validate adjustments .

  • Case Study : Discrepancies in oxidation efficiency (H₂O₂ vs. mCPBA) may arise from unaccounted solvent interactions in simulations.

Q. How does the methylsulfonyl group’s electronic profile influence the pyrimidine ring’s reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The –SO₂CH₃ group reduces electron density at C-2, enhancing susceptibility to nucleophilic attack. Compare with methylsulfanyl (–SCH₃) analogs ( ) to quantify electronic modulation via Hammett σ constants.
  • Cross-Coupling Applications : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids; optimize ligand choice (e.g., SPhos) to counteract deactivation by the sulfonyl group.

Properties

IUPAC Name

2-methylsulfonyl-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18(15,16)12-13-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXSHBYUMVBMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384383
Record name 2-methylsulfonyl-5-phenylmethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16290-89-4
Record name 2-methylsulfonyl-5-phenylmethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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